molecular formula C18H25IO5 B5171697 Diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate

Diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate

Cat. No.: B5171697
M. Wt: 448.3 g/mol
InChI Key: UFMAGHJZMKYOAZ-UHFFFAOYSA-N
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Description

Diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate is an organic compound that features an iodophenoxy group attached to a pentyl chain, which is further connected to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate typically involves the reaction of diethyl malonate with 5-(4-iodophenoxy)pentyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodophenoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of diols or alcohols.

Scientific Research Applications

Diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be utilized in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study the interaction with biological macromolecules.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals or intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodophenoxy group can facilitate binding to specific sites, while the propanedioate moiety can influence the compound’s pharmacokinetic properties. The exact pathways involved would depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [5-(4-fluorophenoxy)pentyl]malonate
  • Diethyl [5-(4-methylphenoxy)pentyl]malonate
  • Diethyl cyclopentyl(phenyl)propanedioate

Uniqueness

Diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate is unique due to the presence of the iodophenoxy group, which can impart distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity and binding affinity in certain contexts, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal and material sciences.

Properties

IUPAC Name

diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25IO5/c1-3-22-17(20)16(18(21)23-4-2)8-6-5-7-13-24-15-11-9-14(19)10-12-15/h9-12,16H,3-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMAGHJZMKYOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCOC1=CC=C(C=C1)I)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25IO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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